1-(3-chlorophenyl)-4-methyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
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Description
1-(3-chlorophenyl)-4-methyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a useful research compound. Its molecular formula is C20H22ClN5O2 and its molecular weight is 399.88. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is SLC15A4 , a protein involved in the transport of certain molecules across the cell membrane . This protein plays a crucial role in the innate immune system’s pathogen-recognition pathways .
Mode of Action
The compound acts as an inhibitor of SLC15A4 . It binds to a lysosomal outward-open conformation of SLC15A4, which is incompatible with the binding of another protein, TASL, on the cytoplasmic side . This binding event leads to the degradation of TASL .
Biochemical Pathways
The compound affects the TLR7/8-IRF5 signaling pathway . By disrupting the SLC15A4-TASL adapter module, it inhibits the nucleic acid-sensing TLR7/8 pathway that activates IRF5 . This interruption prevents downstream proinflammatory responses .
Result of Action
The molecular and cellular effects of the compound’s action include the degradation of the immune adapter TASL . This degradation interrupts the TLR7/8-IRF5 signaling pathway and prevents downstream proinflammatory responses .
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other compounds, it may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 1-(3-chlorophenyl)-4-methyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are areas of active investigation .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. Future studies could explore potential threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving this compound, including any enzymes or cofactors it interacts with, are not well-characterized .
Properties
IUPAC Name |
1-(3-chlorophenyl)-4-methyl-6-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyridazin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN5O2/c1-13-6-8-24(9-7-13)18(27)12-25-20(28)19-17(14(2)23-25)11-22-26(19)16-5-3-4-15(21)10-16/h3-5,10-11,13H,6-9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVCHBBPAWHMEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C(=O)C3=C(C=NN3C4=CC(=CC=C4)Cl)C(=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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